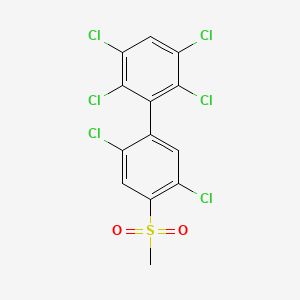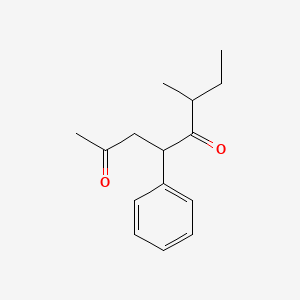
3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one is a chemical compound known for its intriguing structure and potential applications in various fields. This compound features a pyridinone core with multiple hydroxyl groups, making it a versatile molecule for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the hydroxylation of a pyridinone precursor, followed by methylation and hydroxymethylation steps. The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyridinone ring or the hydroxymethyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridinone ketones, while reduction can produce pyridinone alcohols.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3,4-Dihydroxy-6-(hydroxymethyl)-5-methylpyridin-2(1H)-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity or altering their function. The compound’s structure enables it to participate in various biochemical pathways, influencing cellular processes.
Similar Compounds:
- 2,4-Dihydroxy-6-methylpyridin-3-one
- 3,4-Dihydroxy-5-methylpyridin-2-one
- 3,4-Dihydroxy-6-(hydroxymethyl)pyridin-2-one
Comparison: Compared to these similar compounds, this compound stands out due to its unique combination of hydroxyl and methyl groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
| 95508-58-0 | |
Molekularformel |
C7H9NO4 |
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
3,4-dihydroxy-6-(hydroxymethyl)-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO4/c1-3-4(2-9)8-7(12)6(11)5(3)10/h9,11H,2H2,1H3,(H2,8,10,12) |
InChI-Schlüssel |
OYZVPRNFUOGWOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC(=O)C(=C1O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)



